

Navigating the Physicochemical Landscape of Substituted Thioanisoles: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Bromo-5-(difluoromethoxy)thioanisole

Cat. No.: B1412533

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For researchers, scientists, and professionals in drug development, understanding the physical characteristics of novel compounds is a critical early step in the discovery pipeline. This guide provides an in-depth look at the anticipated physicochemical properties of **3-Bromo-5-(difluoromethoxy)thioanisole**, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from structurally similar analogs to build a predictive profile. This approach offers valuable insights for handling, characterization, and further development of this and related chemical entities.

Core Physical Characteristics: A Comparative Analysis

Direct experimental data for **3-Bromo-5-(difluoromethoxy)thioanisole** is not readily available in published literature. However, by examining closely related analogs, we can infer its likely physical properties. The following table summarizes key data for relevant compounds, providing a basis for estimating the characteristics of the target molecule.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Boiling Point (°C)	Density (g/mL)	Refractive Index
3-Bromo-5-(difluoromethoxy) anisole	1261446-31-4	C ₈ H ₇ BrF ₂ O ₂	253.04	Not specified	Not specified	Not specified	Not specified
2-Bromo-6-(difluoromethoxy) thioanisole	1804895-99-5	C ₈ H ₇ BrF ₂ OS	269.11	Not specified	Not specified	Not specified	Not specified
3-Bromothi oanisole	33733-73-2	C ₇ H ₇ BrS	203.10	Liquid	124-125 °C/10 mmHg[1]	1.51[1]	1.628[1]
4-Bromothi oanisole	104-95-0	C ₇ H ₇ BrS	203.10	Not specified	Not specified	Not specified	Not specified
3-Bromo-5-fluoroanisole	29578-39-0	C ₇ H ₆ BrFO	205.02[2]	Colorless to Light yellow clear liquid[3]	Not specified	Not specified	Not specified
Thioanisole	100-68-5	C ₇ H ₈ S	124.20[4]	Colorless liquid[4]	193 °C[4]	1.0533[4]	Not specified

Data compiled from various chemical supplier databases and public chemical information sources.

Based on these analogs, **3-Bromo-5-(difluoromethoxy)thioanisole** is expected to be a liquid or a low-melting solid at room temperature. Its molecular weight is calculated to be 285.10 g/mol. The presence of the bromine atom and the difluoromethoxy group will likely result in a higher boiling point and density compared to unsubstituted thioanisole.

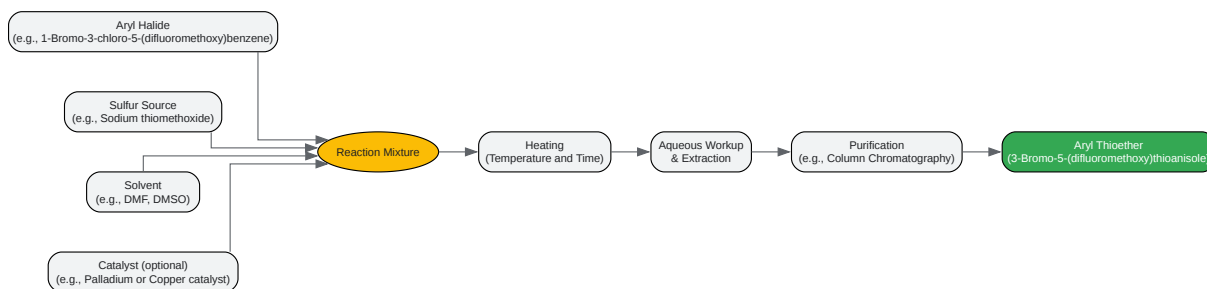
Experimental Protocols: Synthesis of Aryl Thioethers

While a specific protocol for the synthesis of **3-Bromo-5-(difluoromethoxy)thioanisole** is not documented, general methods for the preparation of aryl thioethers are well-established. A common and effective approach involves the nucleophilic substitution of an aryl halide with a thiol or a thiol equivalent.

General Procedure for Thioetherification:

Aryl thioethers can be synthesized through various methods, including the reaction of aryl halides with thiols in the presence of a base, or through metal-catalyzed cross-coupling reactions.^{[5][6][7]} A thiol-free approach utilizing xanthates as a sulfur source offers a more user-friendly alternative.^[5]

Illustrative Workflow for Aryl Thioether Synthesis:



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Caption: General workflow for the synthesis of aryl thioethers.

Spectroscopic Characterization

The structural confirmation of **3-Bromo-5-(difluoromethoxy)thioanisole** would rely on standard spectroscopic techniques:

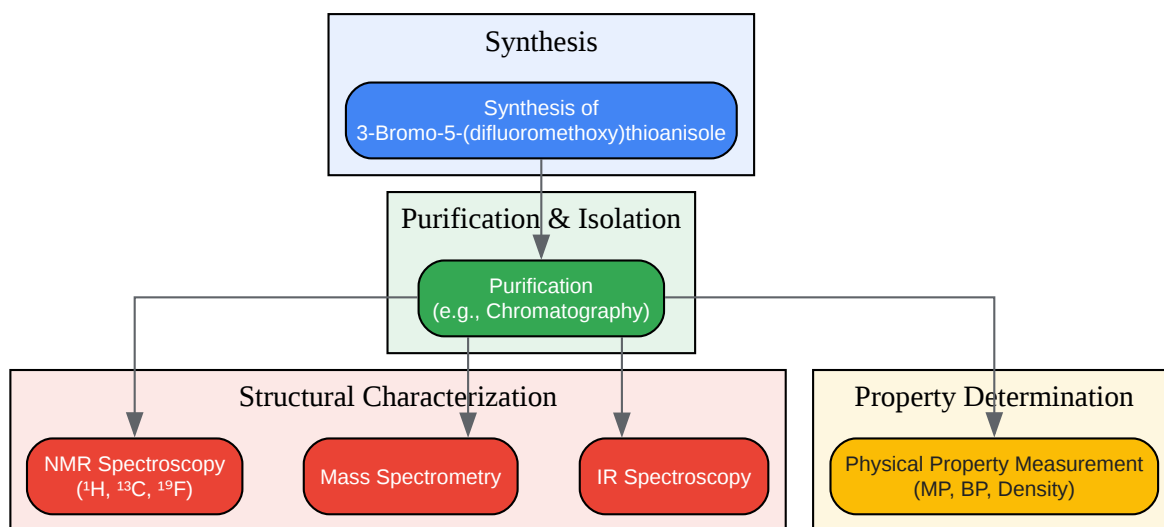
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic signals for the aromatic protons, the methylthio group, and the proton of the difluoromethoxy group. The coupling of the fluorine atoms to the proton in the $-\text{OCHF}_2$ group would result in a triplet.
 - ^{13}C NMR would provide signals for each unique carbon atom, with the carbon of the difluoromethoxy group appearing as a triplet due to C-F coupling.
 - ^{19}F NMR would show a doublet corresponding to the two fluorine atoms of the difluoromethoxy group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), C-S (thioether), and C-F bonds would be expected.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for **3-Bromo-5-(difluoromethoxy)thioanisole** is not available, general precautions for handling substituted aromatic bromo and thio compounds should be followed. These compounds are often irritants and may be harmful if ingested or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Logical Relationships in Compound Characterization

The process of characterizing a novel compound like **3-Bromo-5-(difluoromethoxy)thioanisole** follows a logical progression from synthesis to detailed analysis.



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Caption: Logical workflow for the synthesis and characterization of a novel chemical compound.

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